molecular formula C24H27NO6 B13375588 4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13375588
M. Wt: 425.5 g/mol
InChI Key: OXDSMVAWJMRMKO-XDOYNYLZSA-N
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Description

4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes ethoxybenzoyl, hydroxyethoxyethyl, and methylphenyl groups

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO6/c1-3-31-19-10-8-18(9-11-19)22(27)20-21(17-6-4-16(2)5-7-17)25(24(29)23(20)28)12-14-30-15-13-26/h4-11,21,26-27H,3,12-15H2,1-2H3/b22-20-

InChI Key

OXDSMVAWJMRMKO-XDOYNYLZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=CC=C(C=C3)C)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=CC=C(C=C3)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the pyrrol-2-one core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethoxybenzoyl group: This step involves the reaction of the pyrrol-2-one core with an ethoxybenzoyl chloride in the presence of a base.

    Addition of the hydroxyethoxyethyl group: This is done through an etherification reaction using a hydroxyethoxyethyl halide.

    Incorporation of the methylphenyl group: This step involves a Friedel-Crafts alkylation reaction using a methylphenyl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoyl or hydroxyethoxyethyl groups, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of ester or ether bonds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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